molecular formula C38H74NaO10P B571037 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt CAS No. 200880-41-7

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Cat. No.: B571037
CAS No.: 200880-41-7
M. Wt: 745.0 g/mol
InChI Key: LDWIWSHBGAIIMV-ODZMYOIVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): is a phospholipid compound with the chemical formula C38H74O10PNa and a molecular weight of 744.95 g/mol.

  • It belongs to the class of phosphoglycerides and is also known by other names, including 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt and L-α-Phosphatidyl-DL-glycerol, dipalmitoyl.
  • The compound consists of two palmitoyl (hexadecanoic acid) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone, with a phosphate group at the sn-3 position.
  • It plays a crucial role in biological membranes, particularly in lipid bilayers.
  • Preparation Methods

      Synthetic Routes: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can be synthesized through chemical reactions involving palmitoyl chloride and glycerol. The specific synthetic routes may vary, but they typically involve esterification of glycerol with palmitoyl chloride.

      Reaction Conditions: These reactions occur under anhydrous conditions, often using a solvent like chloroform or dichloromethane.

      Industrial Production: In industry, this compound is produced using large-scale chemical synthesis, ensuring high purity for various applications.

  • Chemical Reactions Analysis

      Reactions: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can undergo various reactions, including hydrolysis, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and palmitic acid, while oxidation and reduction lead to modified derivatives.

  • Scientific Research Applications

      Chemistry: Used as a model phospholipid in studies of membrane structure and dynamics.

      Biology: Investigated for its role in cell membranes, lipid metabolism, and lipid-protein interactions.

      Medicine: Relevant in drug delivery systems and lipid-based formulations.

      Industry: Used in liposome formulations, cosmetics, and pharmaceuticals.

  • Mechanism of Action

      Targets: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) interacts with membrane proteins, influencing their function.

      Pathways: It affects lipid bilayer properties, membrane fluidity, and protein localization.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDWIWSHBGAIIMV-ODZMYOIVSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C38H74NaO10P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20173907
    Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20173907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    745.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    200880-41-7
    Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14105
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20173907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL)
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.